![molecular formula C20H24N4O4S B2918401 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1172535-94-2](/img/structure/B2918401.png)

2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

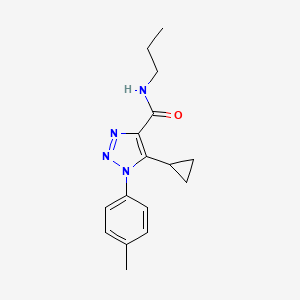

2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Anticancer Activity

A series of derivatives similar to 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Compounds in this series, such as those incorporating piperazin-1-yl and benzo[d]imidazole motifs, showed promising activity, highlighting the potential of these structures in anticancer drug development (Mallesha et al., 2012).

Antibacterial and Antifungal Properties

Azole-containing piperazine derivatives related to the chemical structure of interest have been investigated for their antimicrobial efficacy. Studies have shown that these compounds exhibit moderate to significant antibacterial and antifungal activities in vitro, suggesting their potential as leads for developing new antimicrobial agents (Gan et al., 2010).

Biofilm Inhibition

Innovative derivatives incorporating the benzo[d]imidazole and piperazine units have demonstrated potent biofilm inhibition capabilities, surpassing the efficacy of established drugs like Ciprofloxacin in certain instances. These findings indicate the potential application of such compounds in treating infections associated with biofilms, which are notoriously resistant to standard antibiotic treatments (Mekky & Sanad, 2020).

Enzyme Inhibition

Compounds structurally related to 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole have been identified as potent inhibitors of specific enzymes. For instance, their inhibitory activity against the MurB enzyme, essential for bacterial cell wall biosynthesis, highlights their potential in developing new antibacterial agents targeting unique bacterial pathways (Mekky & Sanad, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targettubulin , a protein that plays a crucial role in cell division .

Mode of Action

It is suggested that it may interact with its targets throughhydrogen bonding . This interaction could potentially lead to changes in the target’s function, affecting cellular processes.

Biochemical Pathways

Given its potential interaction with tubulin, it may affect pathways related tocell division and growth .

Pharmacokinetics

It is suggested that the incorporation of apiperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to induceapoptosis in certain cell types , suggesting that this compound may have similar effects.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been achieved at temperatures ranging from 135 to 400°C , suggesting that high temperatures may be required for the compound’s synthesis and potentially its action. Furthermore, in silico studies suggest that the compound possesses drug-like properties , indicating that it may be stable in a biological environment .

Propiedades

IUPAC Name |

2-[[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-27-18-8-7-15(13-19(18)28-2)29(25,26)24-11-9-23(10-12-24)14-20-21-16-5-3-4-6-17(16)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFQNHYMCLWLTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2918322.png)

![ethyl 4-oxo-4-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2918324.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

![(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2918337.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2918338.png)

![tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2918339.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2918341.png)